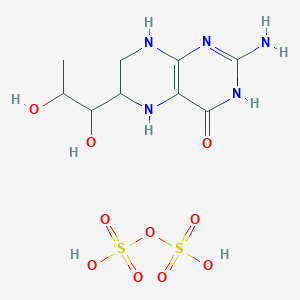
2-amino-6-(1,2-dihydroxypropyl)-5,6,7,8-tetrahydro-3H-pteridin-4-one;sulfo hydrogen sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6S)-Tetrahydro-L-biopterin Disulfate is a chemical compound that plays a crucial role in various biological processes. It is a reduced form of biopterin, a naturally occurring pteridine derivative. This compound is significant in the biosynthesis of neurotransmitters and nitric oxide, making it essential for proper neurological and cardiovascular functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-Tetrahydro-L-biopterin Disulfate typically involves the reduction of biopterin. One common method is the catalytic hydrogenation of biopterin in the presence of a suitable catalyst such as palladium on carbon. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield the desired tetrahydrobiopterin.
Industrial Production Methods
Industrial production of (6S)-Tetrahydro-L-biopterin Disulfate often involves large-scale catalytic hydrogenation processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The disulfate form is obtained by treating the tetrahydrobiopterin with sulfuric acid, followed by crystallization.
Chemical Reactions Analysis
Types of Reactions
(6S)-Tetrahydro-L-biopterin Disulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized back to biopterin.
Reduction: It can be further reduced to dihydrobiopterin.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products Formed
Oxidation: Biopterin.
Reduction: Dihydrobiopterin.
Substitution: Various substituted pteridines depending on the nucleophile used.
Scientific Research Applications
(6S)-Tetrahydro-L-biopterin Disulfate has numerous applications in scientific research:
Chemistry: Used as a reducing agent and in the synthesis of complex organic molecules.
Biology: Plays a role in the biosynthesis of neurotransmitters such as dopamine, serotonin, and norepinephrine.
Medicine: Investigated for its potential in treating neurological disorders and cardiovascular diseases.
Industry: Used in the production of pharmaceuticals and as a biochemical reagent.
Mechanism of Action
The mechanism of action of (6S)-Tetrahydro-L-biopterin Disulfate involves its role as a cofactor for various enzymes. It is essential for the activity of nitric oxide synthase, which produces nitric oxide, a critical signaling molecule. It also acts as a cofactor for aromatic amino acid hydroxylases, which are involved in the synthesis of neurotransmitters.
Comparison with Similar Compounds
Similar Compounds
Biopterin: The oxidized form of tetrahydrobiopterin.
Dihydrobiopterin: A partially reduced form of biopterin.
Neopterin: Another pteridine derivative with different biological functions.
Uniqueness
(6S)-Tetrahydro-L-biopterin Disulfate is unique due to its specific role as a cofactor in enzymatic reactions. Its ability to participate in both oxidation and reduction reactions makes it versatile in various biochemical pathways. Additionally, its disulfate form enhances its stability and solubility, making it suitable for industrial applications.
Properties
Molecular Formula |
C9H17N5O10S2 |
|---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
2-amino-6-(1,2-dihydroxypropyl)-5,6,7,8-tetrahydro-3H-pteridin-4-one;sulfo hydrogen sulfate |
InChI |
InChI=1S/C9H15N5O3.H2O7S2/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7;1-8(2,3)7-9(4,5)6/h3-4,6,12,15-16H,2H2,1H3,(H4,10,11,13,14,17);(H,1,2,3)(H,4,5,6) |
InChI Key |
LBQCNNFCOOFVNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1CNC2=C(N1)C(=O)NC(=N2)N)O)O.OS(=O)(=O)OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Sodium;7-[8-(2,2-dimethylbutanoyloxy)-6-(hydroxymethyl)-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B12287001.png)
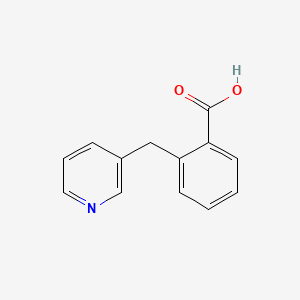
![Tert-butyl 5-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B12287019.png)
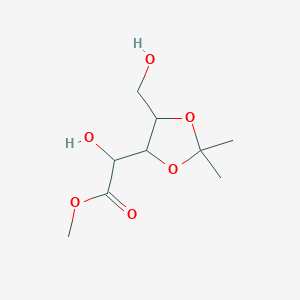
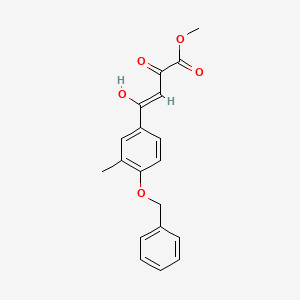

![O-phenyl 9-hydroxy-8-(4-phenylmethoxy-5a,6-dihydroimidazo[2,1-b]purin-1-yl)-2,2,4,4-tetra(propan-2-yl)-6,6a,8,9a-tetrahydrofuro[3,2-f][1,3,5,2,4]trioxadisilocine-9-carbothioate](/img/structure/B12287042.png)

![[5-[2-amino-7-(4-hydroxy-11-methoxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-5-yl)-6-oxo-1H-purin-9-ium-9-yl]-3-butanoyloxyoxolan-2-yl]methyl butanoate](/img/structure/B12287050.png)
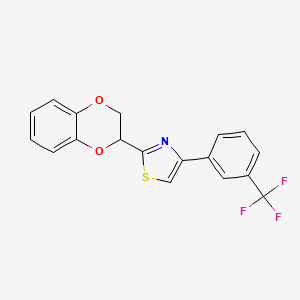
![(4R)-4-{[(tert-butoxy)carbonyl]amino}-5-(1H-indol-3-yl)pentanoic acid](/img/structure/B12287058.png)
![Acetaldehyde, 2-[(triethylsilyl)oxy]-](/img/structure/B12287062.png)


